

Vilaprisan's Mechanism of Action on Progesterone Receptors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan (BAY 1002670) is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of progesterone-dependent gynecological disorders, most notably uterine fibroids and endometriosis.[1][2] As a member of the SPRM class, Vilaprisan exhibits a unique tissue-specific blend of progesterone receptor (PR) agonist and antagonist activities, leading to a distinct pharmacological profile.[3] This technical guide provides an in-depth exploration of Vilaprisan's mechanism of action at the molecular and cellular levels, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. Although the clinical development of Vilaprisan was halted due to safety concerns in long-term rodent studies, the extensive research conducted provides valuable insights into its interaction with the progesterone receptor and its potential therapeutic effects.[4][5]

Core Mechanism of Action: Selective Progesterone Receptor Modulation

Vilaprisan exerts its effects by binding with high affinity to the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors. The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers and regulate gene expression in response to progesterone.



Vilaprisan's interaction with these receptors is primarily antagonistic, preventing the conformational changes necessary for the recruitment of coactivators and the initiation of transcription of progesterone-responsive genes.

However, the "selective" nature of **Vilaprisan** implies that its effects are not purely antagonistic. In different cellular contexts, it can recruit a unique set of co-regulators (co-activators or co-repressors) to the progesterone receptor complex, leading to a distinct pattern of gene expression compared to both progesterone (a full agonist) and pure antagonists. This differential gene regulation is the molecular basis for its tissue-specific effects, aiming to produce therapeutic benefits in target tissues like the endometrium and myometrium while minimizing unwanted effects elsewhere.

Quantitative Pharmacodynamics

The potency and selectivity of **Vilaprisan** have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.

Parameter	Vilaprisan	Reference Compound (Mifepristone)	Reference
Progesterone Receptor (PR) Binding Affinity			
IC50 PR-A (nM)	0.095	0.02	
IC50 PR-B (nM)	0.09	0.023	
Glucocorticoid Receptor (GR) Binding Affinity			
IC50 (nM)	957	6	_
Androgen Receptor (AR) Binding Affinity			
IC50 (nM)	47	21 (OH-flutamide)	



Table 1: In Vitro Receptor Binding Affinity of **Vilaprisan**. This table highlights **Vilaprisan**'s high affinity and selectivity for the progesterone receptor isoforms (PR-A and PR-B) compared to other steroid receptors like the glucocorticoid (GR) and androgen (AR) receptors.

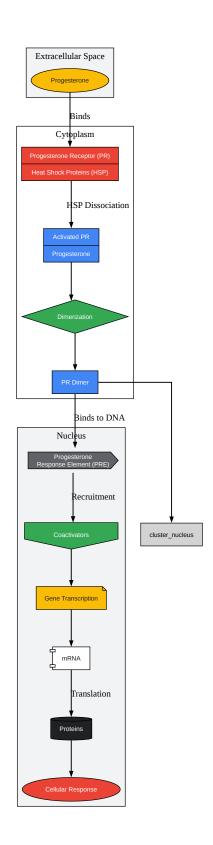
Study	Dose	Primary Outcome	Result	Reference
ASTEROID 1 (Phase 2b)	0.5 mg	Absence of bleeding/spotting	30% of patients	
1.0 mg	56% of patients			
2.0 mg	54% of patients	_		
4.0 mg	60% of patients	_		
Placebo	1.7% of patients			
ASTEROID 3 (Phase 3)	2 mg/day	Amenorrhea	83.3% of patients	
Placebo	0% of patients			-

Table 2: Clinical Efficacy of **Vilaprisan** in Patients with Uterine Fibroids. This table summarizes the dose-dependent effect of **Vilaprisan** on bleeding patterns in women with uterine fibroids from the ASTEROID clinical trial program.

Signaling Pathways

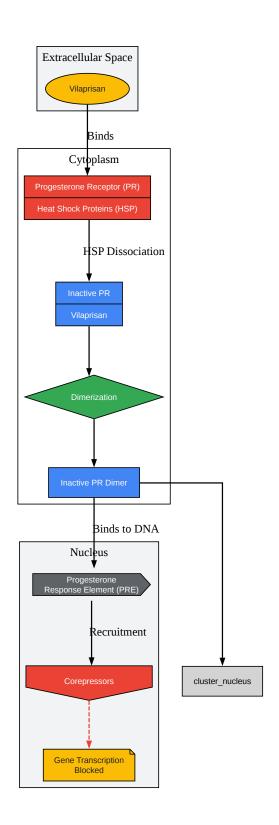
Vilaprisan's interaction with the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression. The following diagrams, generated using the DOT language, illustrate the progesterone receptor signaling pathway and how **Vilaprisan** modulates it.





Caption: Progesterone Receptor Signaling Pathway.





Caption: Vilaprisan's Modulation of PR Signaling.



Exploratory analysis of endometrial tissue from women treated with **Vilaprisan** revealed significant downregulation of numerous genes involved in cell-cycle regulation and progression. These include AURKA, CCNB1, DLGAP5, EIF4EBP1, FOXM1, HOXA10, MELK, MKI67, and MYC. This provides direct evidence of **Vilaprisan**'s anti-proliferative effect at the molecular level.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future research. The following sections provide an overview of the key experimental protocols used in the preclinical and clinical evaluation of **Vilaprisan**.

In Vitro Assays

Progesterone Receptor Transactivation Assay

- Objective: To determine the functional activity (agonist or antagonist) of Vilaprisan on the human progesterone receptor isoforms.
- Cell Line: SK-N-MC cells were utilized, which were transfected with a plasmid expressing either the human PR-A or PR-B isoform (pRChPR-B-neo).
- Reporter Gene: A mouse mammary tumor virus (MMTV) promoter linked to a luciferase reporter gene was co-transfected into the cells. The MMTV promoter contains progesterone response elements (PREs).
- Methodology:
 - Transfected SK-N-MC cells were cultured for 24 hours.
 - For antagonistic activity assessment, cells were treated with a known concentration of progesterone (0.1 nmol/L) to activate the PR, along with increasing concentrations of Vilaprisan (ranging from 0.01 nmol/L to 1 mmol/L).
 - For agonistic activity assessment, cells were treated with increasing concentrations of Vilaprisan alone.

Foundational & Exploratory





- After the treatment period, cells were lysed, and luciferase activity was measured as a readout of gene transcription. A decrease in luciferase activity in the presence of progesterone indicated antagonistic activity.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the antagonistic potency of **Vilaprisan**.





Caption: PR Transactivation Assay Workflow.



In Vivo Models

Endometrial Transformation Assay in Rabbits

- Objective: To assess the in vivo antagonistic activity of Vilaprisan on progesterone-induced endometrial changes.
- Animal Model: Rabbits were used as they are a well-established model for studying endometrial biology.
- · Methodology:
 - Ovariectomized rabbits were primed with estrogen to induce endometrial proliferation.
 - Animals were then treated with progesterone to induce secretory transformation of the endometrium.
 - Concurrently, different doses of **Vilaprisan** were administered.
 - After the treatment period, the uteri were collected, and the degree of endometrial transformation was histologically assessed and scored (e.g., using the McPhail scale).
- Endpoint: Inhibition of the progesterone-induced endometrial transformation by Vilaprisan
 was indicative of its in vivo antagonistic activity.

Early Pregnancy Termination Test in Rats

- Objective: To evaluate the in vivo efficacy of Vilaprisan in a model of progesteronedependent pregnancy.
- Animal Model: Pregnant rats were used, as progesterone is essential for maintaining pregnancy in this species.
- Methodology:
 - Female rats were mated, and the day of vaginal plug detection was designated as day 1 of pregnancy.

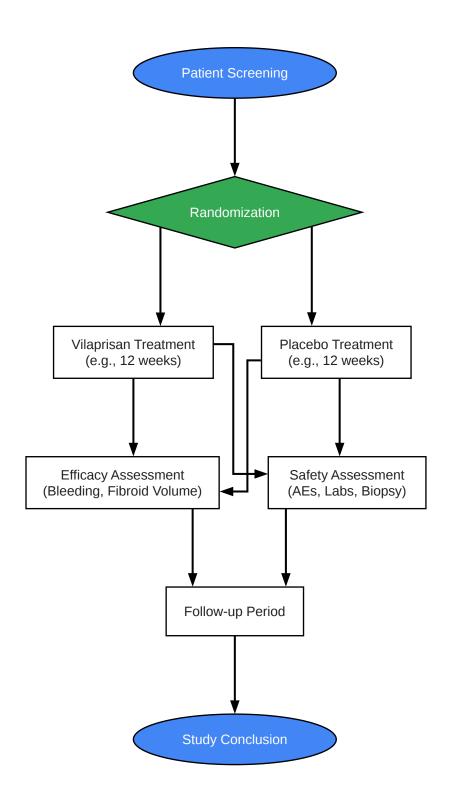


- Vilaprisan was administered orally or subcutaneously at various doses during early gestation.
- The number of implantation sites and the status of the pregnancy were assessed at a later time point.
- Endpoint: Termination of pregnancy was a clear indicator of the potent in vivo PR antagonistic activity of Vilaprisan.

Clinical Trials (ASTEROID Program)

- Objective: To evaluate the efficacy and safety of Vilaprisan for the treatment of symptomatic uterine fibroids.
- Study Design: The ASTEROID program included several randomized, double-blind, placebo-controlled, multicenter trials (e.g., ASTEROID 1, 2, 3, and 4).
- Patient Population: Premenopausal women with uterine fibroids and heavy menstrual bleeding.
- Interventions: Patients were randomized to receive different daily oral doses of **Vilaprisan** (e.g., 0.5 mg, 1.0 mg, 2.0 mg, 4.0 mg) or placebo for a defined treatment period (e.g., 12 weeks).
- Primary Efficacy Endpoint: The primary outcome was typically the rate of amenorrhea
 (absence of bleeding) or a significant reduction in menstrual blood loss, often measured
 using the alkaline hematin method.
- Secondary Efficacy Endpoints: These included changes in fibroid volume (assessed by ultrasound or MRI), improvement in quality of life, and reduction in pain.
- Safety Assessments: Safety was monitored through adverse event reporting, clinical laboratory tests (including liver function tests), and endometrial biopsies to assess for any pathological changes.





Caption: ASTEROID Clinical Trial Workflow.



Conclusion

Vilaprisan is a highly potent and selective progesterone receptor modulator that acts primarily as a PR antagonist. Its mechanism of action involves competitive binding to progesterone receptors, leading to the recruitment of co-repressors and the subsequent downregulation of progesterone-responsive genes involved in cell proliferation. This results in a significant reduction in menstrual bleeding and a decrease in the size of uterine fibroids. The comprehensive preclinical and clinical data, though the drug's development was halted, provide a clear and detailed understanding of its pharmacological profile and its effects on the progesterone receptor signaling pathway. This knowledge remains valuable for the ongoing development of novel SPRMs for the treatment of gynecological disorders.

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